N-(but-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide
CAS No.: 1351645-65-2
Cat. No.: VC6362145
Molecular Formula: C12H15NO2S
Molecular Weight: 237.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351645-65-2 |
|---|---|
| Molecular Formula | C12H15NO2S |
| Molecular Weight | 237.32 |
| IUPAC Name | N-but-3-ynyl-1-(3-methylphenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C12H15NO2S/c1-3-4-8-13-16(14,15)10-12-7-5-6-11(2)9-12/h1,5-7,9,13H,4,8,10H2,2H3 |
| Standard InChI Key | MGAOTTMLIGIANF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CS(=O)(=O)NCCC#C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(But-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide features a sulfonamide group () bonded to a meta-tolyl (3-methylphenyl) moiety and a but-3-yn-1-yl chain. The alkyne group () at the terminal position of the butynyl substituent introduces sp-hybridized carbon atoms, conferring linear geometry and high reactivity for click chemistry or cycloaddition reactions. The IUPAC name, N-but-3-ynyl-1-(3-methylphenyl)methanesulfonamide, reflects this substitution pattern.
Key Structural Features:
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Sulfonamide core: Imparts hydrogen-bonding capacity and polarity.
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Meta-tolyl group: Enhances lipophilicity and influences pharmacokinetic properties.
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Alkyne side chain: Enables bioorthogonal reactions for targeted drug delivery or probe development.
Spectroscopic and Computational Data
The compound’s Standard InChI key (MGAOTTMLIGIANF-UHFFFAOYSA-N) and SMILES notation (CC1=CC(=CC=C1)CS(=O)(=O)NCCC#C) provide unambiguous identifiers for computational modeling. Density functional theory (DFT) simulations predict a planar sulfonamide group with dihedral angles influenced by steric interactions between the tolyl and alkyne substituents. Nuclear magnetic resonance (NMR) data for analogous sulfonamides suggest characteristic chemical shifts:
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Aromatic protons: δ 7.0–7.3 ppm (meta-substituted phenyl).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.32 g/mol |
| XLogP3 | ~2.1 (estimated) |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 3 (sulfonyl O, NH) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | 64.6 Ų |
Solubility data remain unreported, but the compound’s moderate lipophilicity (XLogP3 ~2.1) suggests preferential solubility in organic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Synthesis and Reaction Pathways
Conventional Synthesis
The synthesis of N-(but-3-yn-1-yl)-1-(m-tolyl)methanesulfonamide typically follows sulfonamide formation protocols:
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Sulfonylation: React m-tolylmethanesulfonyl chloride with but-3-yn-1-amine in the presence of a base (e.g., triethylamine or pyridine).
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Work-up: Purify via column chromatography (petroleum ether/ethyl acetate eluent).
Reaction Scheme:
Optimized Conditions for Analog Synthesis :
| Parameter | Value |
|---|---|
| Catalyst | Ni(COD) (10 mol%) |
| Ligand | PCy (20 mol%) |
| Solvent | Anhydrous acetonitrile |
| Temperature | 100°C |
| Yield | 45–78% |
Research Gaps and Future Directions
Unexplored Biological Activities
No peer-reviewed studies have evaluated the antibacterial, antiviral, or anticancer efficacy of this specific compound. Priority areas include:
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Enzyme inhibition assays: Screen against carbonic anhydrase isoforms or dihydropteroate synthetase.
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Cytotoxicity profiling: Test in NCI-60 cancer cell lines.
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In vivo pharmacokinetics: Assess oral bioavailability and tissue distribution.
Synthetic Chemistry Opportunities
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Catalyst optimization: Explore earth-abundant metal catalysts (e.g., Fe, Co) to improve sustainability.
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Flow chemistry: Develop continuous synthesis protocols to enhance yield and purity.
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Derivatization libraries: Synthesize analogs with varied aryl/alkyne substituents for structure-activity relationship (SAR) studies.
Computational Modeling
Machine learning models could predict target engagement or off-target effects. Molecular docking studies with tubulin (PDB: 1SA0) or carbonic anhydrase IX (PDB: 3IAI) may identify binding poses for experimental validation.
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